Cas no 19573-82-1 (2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl-)

2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl- 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl-
- SB55658
- AKOS015848825
- HQNDPBJMXXODGK-UHFFFAOYSA-N
- AKOS017518458
- SCHEMBL11167144
- SCHEMBL1586270
- 5-Chloro-4,6-dimethyl-pyrimidin-2-ol
- 2-hydroxy-5-chloro-4,6-dimethyl pyrimidine
- 5-Chloro-4,6-dimethylpyrimidin-2(1H)-one
- DA-43370
- AS-5574
- CS-0045579
- 5-chloro-4,6-dimethyl-1H-pyrimidin-2-one
- MFCD12131131
- 4,6-Dimethyl-5-chloropyrimid-2-one
- 5-chloro-4,6-dimethylpyrimidin-2-ol
- 19573-82-1
-
- MDL: MFCD12131131
- インチ: InChI=1S/C6H7ClN2O/c1-3-5(7)4(2)9-6(10)8-3/h1-2H3,(H,8,9,10)
- InChIKey: HQNDPBJMXXODGK-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=NC(=N1)O)C)Cl
計算された属性
- せいみつぶんしりょう: 158.02481
- どういたいしつりょう: 158.0246905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- PSA: 41.46
2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB302247-1 g |
5-Chloro-4,6-dimethyl-pyrimidin-2-ol; 95% |
19573-82-1 | 1g |
€311.30 | 2023-04-26 | ||
Apollo Scientific | OR346182-5g |
5-Chloro-4,6-dimethyl-pyrimidin-2-ol |
19573-82-1 | 5g |
£735.00 | 2025-02-20 | ||
Apollo Scientific | OR346182-1g |
5-Chloro-4,6-dimethyl-pyrimidin-2-ol |
19573-82-1 | 1g |
£219.00 | 2025-02-20 | ||
abcr | AB302247-500 mg |
5-Chloro-4,6-dimethyl-pyrimidin-2-ol; 95% |
19573-82-1 | 500mg |
€221.60 | 2023-04-26 | ||
Chemenu | CM337461-1g |
5-Chloro-4,6-dimethylpyrimidin-2(1H)-one |
19573-82-1 | 95%+ | 1g |
$938 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116219-1g |
5-Chloro-4,6-dimethylpyrimidin-2(1H)-one |
19573-82-1 | 97% | 1g |
¥2332 | 2023-04-15 | |
Fluorochem | 075383-500mg |
5-Chloro-4,6-dimethyl-pyrimidin-2-ol |
19573-82-1 | 95% | 500mg |
£120.00 | 2022-03-01 | |
Ambeed | A565244-5g |
5-Chloro-4,6-dimethylpyrimidin-2(1H)-one |
19573-82-1 | 97% | 5g |
$719.0 | 2024-04-22 | |
A2B Chem LLC | AX40650-1g |
5-Chloro-4,6-dimethylpyrimidin-2(1H)-one |
19573-82-1 | 95%+ | 1g |
$392.00 | 2024-04-20 | |
A2B Chem LLC | AX40650-500mg |
5-Chloro-4,6-dimethylpyrimidin-2(1H)-one |
19573-82-1 | 95%+ | 500mg |
$296.00 | 2024-04-20 |
2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl- 関連文献
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl-に関する追加情報
Professional Introduction to 2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl- (CAS No. 19573-82-1)
2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl- (CAS No. 19573-82-1) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and potential biological activities. This compound belongs to the pyrimidinone class, which is a crucial scaffold in the design of various therapeutic agents. The presence of chlorine and methyl substituents at specific positions enhances its pharmacological profile, making it a valuable intermediate in the synthesis of novel bioactive molecules.
The structural features of 2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl- contribute to its unique chemical and biological properties. The pyrimidinone core is a well-known pharmacophore found in numerous drugs, including antiviral, anticancer, and antimicrobial agents. The chlorine atom at the 5-position introduces electrophilic character, facilitating further functionalization, while the methyl groups at the 4- and 6-positions provide steric and electronic modulation. This combination allows for fine-tuning of the compound's interactions with biological targets.
In recent years, there has been a surge in research focused on developing new derivatives of pyrimidinone-based compounds due to their broad spectrum of biological activities. Studies have demonstrated that modifications in this scaffold can lead to compounds with enhanced efficacy and reduced toxicity. For instance, derivatives with similar structural motifs have been explored for their potential in treating inflammatory diseases, neurodegenerative disorders, and infectious diseases.
One of the most compelling aspects of 2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl- is its role as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged its reactive sites to develop novel scaffolds that mimic natural products or known drug structures. This approach has led to the discovery of several promising candidates that are currently undergoing preclinical evaluation. The compound's ability to serve as a versatile building block underscores its importance in drug discovery pipelines.
The pharmacological potential of 2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl- has been further explored through computational studies and experimental assays. Molecular docking simulations have revealed that this compound can interact with various biological targets, including enzymes and receptors involved in disease pathways. These interactions suggest that it may possess inhibitory activity against key therapeutic targets. Additionally, in vitro studies have shown that derivatives of this compound exhibit promising antiproliferative effects on certain cancer cell lines.
Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing 2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl-. These improvements have not only reduced production costs but also allowed for greater access to this valuable intermediate for research purposes. The development of novel synthetic routes has also opened up new possibilities for modifying the compound's structure to optimize its biological activity.
The biological activity of 2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl- has been investigated across multiple disease models. In particular, its potential role in modulating inflammatory responses has been highlighted in several studies. By targeting key inflammatory pathways, this compound may offer therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its interaction with DNA repair enzymes suggests that it could be developed into a chemopreventive agent against certain types of cancer.
Another area of interest is the compound's antimicrobial properties. Research indicates that modifications of the pyrimidinone scaffold can lead to compounds with potent activity against resistant bacterial strains. This is particularly relevant in light of the growing crisis posed by antibiotic resistance worldwide. By developing new classes of antimicrobial agents based on structures like 2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl-, scientists hope to address this critical challenge.
The synthetic utility of 2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl- extends beyond pharmaceutical applications. It has been utilized as a starting material for synthesizing complex organic molecules used in materials science and agrochemicals. The ability to functionalize this scaffold at multiple sites allows for the creation of diverse molecular architectures with tailored properties.
In conclusion,2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl-(CAS No. 19573-82-1) represents a significant advancement in medicinal chemistry due to its versatile structural framework and broad range of potential applications. Its role as an intermediate in drug discovery pipelines underscores its importance in developing novel therapeutic agents for various diseases. As research continues to uncover new biological activities and synthetic possibilities,this compound is poised to play a pivotal role in future medical breakthroughs.
19573-82-1 (2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl-) 関連製品
- 1339035-68-5(1-(3-Bromo-2-methylpropyl)-3-methylcyclohexane)
- 1209058-41-2(N-(1-benzylpiperidin-4-yl)methylethane-1-sulfonamide)
- 16754-39-5(Prop-2-ynyl Carbamate)
- 1214354-06-9(6-Methyl-2,3,5-triphenylpyridine)
- 2229513-39-5(4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexylmethanamine)
- 2097979-37-6(N-Methyl-2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine)
- 602303-26-4(7-Chloro-2-iodothieno[3,2-b]pyridine)
- 2091632-02-7(4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid)
- 2068927-42-2(tert-butyl 4-{(2S)-2-(hydroxymethyl)pyrrolidin-1-ylmethyl}piperidine-1-carboxylate)
- 95611-88-4(5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid)
